molecular formula C12H14BNO4 B1308772 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid CAS No. 850568-23-9

4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Cat. No.: B1308772
CAS No.: 850568-23-9
M. Wt: 247.06 g/mol
InChI Key: AIAPQNNEMPKYKZ-UHFFFAOYSA-N
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Description

4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid is an organic compound with the molecular formula C12H14BNO4. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further linked to a piperidine ring with a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with 4-oxopiperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic purposes. The compound’s ability to undergo various chemical transformations also allows it to modulate different biological pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a boronic acid group with a piperidine ring and a carbonyl group. This structural arrangement provides a balance of reactivity and stability, making it suitable for a wide range of chemical and biological applications .

Properties

IUPAC Name

[4-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO4/c15-11-5-7-14(8-6-11)12(16)9-1-3-10(4-2-9)13(17)18/h1-4,17-18H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAPQNNEMPKYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCC(=O)CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394920
Record name 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-23-9
Record name B-[4-[(4-Oxo-1-piperidinyl)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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